molecular formula C12H13ClINO3 B7517680 (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone

(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone

Cat. No. B7517680
M. Wt: 381.59 g/mol
InChI Key: IYTZLXXYWZBCDJ-UHFFFAOYSA-N
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Description

(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone, also known as CMI, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, pharmacology, and chemistry.

Scientific Research Applications

(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. In chemistry, this compound has been used as a building block for the synthesis of other compounds with potential biological activity. Additionally, this compound has been used as a tool in molecular biology research to study the function of certain proteins and enzymes.

Mechanism of Action

The exact mechanism of action of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anti-tumor activity. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, as some studies have suggested that this compound may have adverse effects on certain organs such as the liver and kidneys.

Future Directions

There are several potential future directions for research on (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on human health. Finally, the synthesis of new derivatives of this compound with improved biological activity and reduced toxicity could also be an area of future research.

Synthesis Methods

The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone involves the reaction of 5-chloro-2-methoxyaniline with iodine in the presence of sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This salt is then coupled with morpholine-4-carbonyl chloride to obtain the final product, this compound.

properties

IUPAC Name

(5-chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClINO3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZLXXYWZBCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCOCC2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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